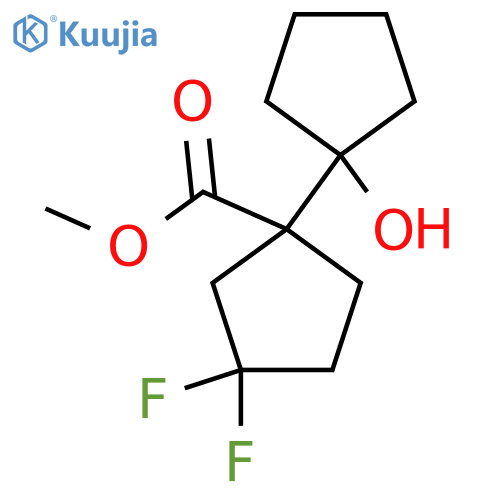

Cas no 2172065-56-2 (methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate)

2172065-56-2 structure

商品名:methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate

methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate

- 2172065-56-2

- EN300-1632137

-

- インチ: 1S/C12H18F2O3/c1-17-9(15)10(6-7-12(13,14)8-10)11(16)4-2-3-5-11/h16H,2-8H2,1H3

- InChIKey: XKCAPUIGWHUJFW-UHFFFAOYSA-N

- ほほえんだ: FC1(CCC(C(=O)OC)(C1)C1(CCCC1)O)F

計算された属性

- せいみつぶんしりょう: 248.12240076g/mol

- どういたいしつりょう: 248.12240076g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 324

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 46.5Ų

methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1632137-0.25g |

methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate |

2172065-56-2 | 0.25g |

$985.0 | 2023-06-05 | ||

| Enamine | EN300-1632137-1.0g |

methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate |

2172065-56-2 | 1g |

$1070.0 | 2023-06-05 | ||

| Enamine | EN300-1632137-10.0g |

methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate |

2172065-56-2 | 10g |

$4606.0 | 2023-06-05 | ||

| Enamine | EN300-1632137-0.1g |

methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate |

2172065-56-2 | 0.1g |

$943.0 | 2023-06-05 | ||

| Enamine | EN300-1632137-250mg |

methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate |

2172065-56-2 | 250mg |

$985.0 | 2023-09-22 | ||

| Enamine | EN300-1632137-50mg |

methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate |

2172065-56-2 | 50mg |

$900.0 | 2023-09-22 | ||

| Enamine | EN300-1632137-500mg |

methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate |

2172065-56-2 | 500mg |

$1027.0 | 2023-09-22 | ||

| Enamine | EN300-1632137-0.05g |

methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate |

2172065-56-2 | 0.05g |

$900.0 | 2023-06-05 | ||

| Enamine | EN300-1632137-2.5g |

methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate |

2172065-56-2 | 2.5g |

$2100.0 | 2023-06-05 | ||

| Enamine | EN300-1632137-5.0g |

methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate |

2172065-56-2 | 5g |

$3105.0 | 2023-06-05 |

methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate 関連文献

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

2172065-56-2 (methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate) 関連製品

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬